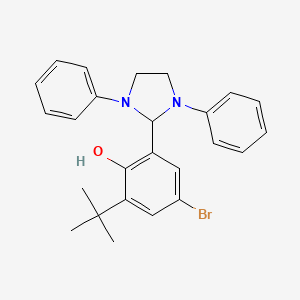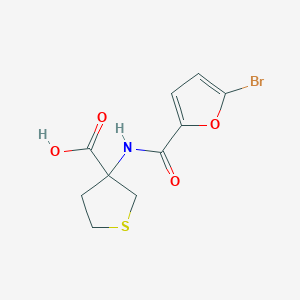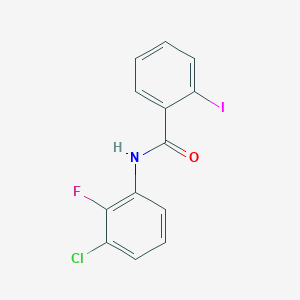
4-Bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is a complex organic compound that features a brominated phenol group, a tert-butyl group, and an imidazolidinyl moiety with diphenyl substitutions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol typically involves multiple steps:
Bromination: The starting material, 2-tert-butylphenol, undergoes bromination to introduce the bromine atom at the 4-position.
Formation of Imidazolidinyl Moiety: The imidazolidinyl group is introduced through a reaction involving 1,3-diphenyl-2-imidazolidinone and appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol can undergo various types of chemical reactions:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: 2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic group can form hydrogen bonds with active sites, while the imidazolidinyl moiety can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-2,6-di-tert-butylphenol: Similar structure but lacks the imidazolidinyl moiety.
2-tert-Butyl-4-methylphenol: Similar phenolic structure but with different substituents.
1,3-Diphenyl-2-imidazolidinone: Contains the imidazolidinyl moiety but lacks the phenolic group.
Uniqueness
4-Bromo-2-tert-butyl-6-(1,3-diphenyl-2-imidazolidinyl)phenol is unique due to the combination of the brominated phenol, tert-butyl group, and the imidazolidinyl moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Propiedades
Fórmula molecular |
C25H27BrN2O |
|---|---|
Peso molecular |
451.4 g/mol |
Nombre IUPAC |
4-bromo-2-tert-butyl-6-(1,3-diphenylimidazolidin-2-yl)phenol |
InChI |
InChI=1S/C25H27BrN2O/c1-25(2,3)22-17-18(26)16-21(23(22)29)24-27(19-10-6-4-7-11-19)14-15-28(24)20-12-8-5-9-13-20/h4-13,16-17,24,29H,14-15H2,1-3H3 |
Clave InChI |
LVTBPRUENADJFB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1O)C2N(CCN2C3=CC=CC=C3)C4=CC=CC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(Pyrrolidin-1-yl)-2-(tetrazolo[1,5-b]pyridazin-6-ylamino)ethan-1-one](/img/structure/B14914899.png)
![2-(2-Methyl-7,8-dihydro-6H-indeno[5,4-d]thiazol-8-yl)ethanamine](/img/structure/B14914903.png)





![3-Bromo-4-[(4-iodobenzyl)oxy]benzaldehyde](/img/structure/B14914936.png)
![3-(Benzo[d][1,3]dioxol-5-ylamino)-4-methoxycyclobut-3-ene-1,2-dione](/img/structure/B14914942.png)
![3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-5,5',6,6'-tetraone](/img/structure/B14914952.png)
